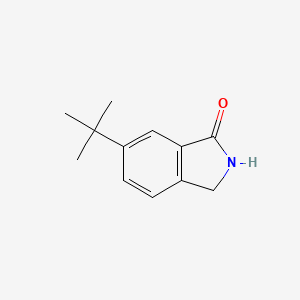

6-(tert-ブチル)イソインドリン-1-オン

概要

説明

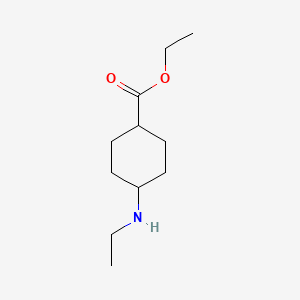

6-(tert-Butyl)isoindolin-1-one (6-TBI) is a synthesized compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol. It is an N-substituted indoline derivative and has shown potential implications in various fields of research and industry.

Synthesis Analysis

A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation. This practical synthesis is featured by group tolerance, high efficiency, and yields .Molecular Structure Analysis

Isoindolin-1-one derivatives have been studied as potent PI3Kγ inhibitors by combining molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional structure–activity relationship (3D-QSAR) study .Chemical Reactions Analysis

Lithiation of N’-benzyl-N,N-dimethylurea and its substituted derivatives with t-BuLi (3.3 equiv) in anhydrous THF at 0 °C followed by reaction with various electrophiles afforded a range of 3-substituted isoindolin-1-ones in high yields .Physical And Chemical Properties Analysis

The molecular formula of 6-(tert-Butyl)isoindolin-1-one is C12H15NO and it has a molecular weight of 189.25 g/mol.科学的研究の応用

医薬品合成

6-(tert-ブチル)イソインドリン-1-オンとその誘導体は、N-イソインドリン-1,3-ジオンとして知られており、医薬品合成における貴重な足場として認識されています。 それらは、構造活性相関と生物学的特性のために、治療薬としての可能性を探求されています 。これらの化合物の汎用性により、効力と安全性プロファイルを向上させた新しい医薬品の開発が可能になります。

除草剤開発

6-(tert-ブチル)イソインドリン-1-オンの化学構造は、新規除草剤の創出に適しています。 研究者は、より効果的かつ環境に優しい除草剤の解決策を開発するために、農業におけるその使用を調査しています 。

着色剤と染料産業

イソインドリン誘導体は、着色剤や染料としての用途について研究されています。 それらのユニークな発色団特性により、繊維やインクを含むさまざまな産業用途に適しています 。

ポリマー添加剤

ポリマー科学の分野では、6-(tert-ブチル)イソインドリン-1-オンはポリマー添加剤としての役割について調査されています。 ポリマーへの組み込みにより、熱安定性の向上や機械的強度の向上などの特性が向上した材料が得られる可能性があります 。

有機合成

この化合物は有機合成における構成要素として機能し、複雑な分子構造の構築を促進します。 その反応性とさまざまな変換を受ける能力により、合成化学者にとって貴重なツールとなっています 。

フォトクロミック材料

6-(tert-ブチル)イソインドリン-1-オンは、フォトクロミック材料開発の可能性を秘めています。 これらの材料は光に反応して色が変化し、スマートウィンドウ、サングラス、ディスプレイ技術などに応用されています 。

作用機序

Target of Action

The primary target of the compound 6-(tert-Butyl)isoindolin-1-one is the Cyclin-dependent kinase (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription . The inhibition of CDK7 by 6-(tert-Butyl)isoindolin-1-one can potentially disrupt these processes, making it a promising candidate for anti-cancer drugs .

Mode of Action

6-(tert-Butyl)isoindolin-1-one interacts with CDK7 through high binding affinity, as demonstrated by molecular docking studies . The compound forms conventional hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction inhibits the kinase activity of CDK7, disrupting the cell cycle and transcription processes .

Biochemical Pathways

The inhibition of CDK7 by 6-(tert-Butyl)isoindolin-1-one affects the cell cycle and transcription pathways . CDK7 is involved in the regulation of these pathways, and its inhibition can lead to cell cycle arrest and disruption of transcription, potentially leading to cell death . This makes 6-(tert-Butyl)isoindolin-1-one a potential candidate for anti-cancer therapy .

Pharmacokinetics

In silico studies suggest that it exhibits superior qualities to known cdk7 inhibitors .

Result of Action

The molecular and cellular effects of 6-(tert-Butyl)isoindolin-1-one’s action primarily involve the disruption of the cell cycle and transcription processes . By inhibiting CDK7, 6-(tert-Butyl)isoindolin-1-one can potentially induce cell cycle arrest and disrupt transcription, leading to cell death . This suggests a potential anti-cancer effect .

実験室実験の利点と制限

6-tBu-Isoindolin-1-one has a number of advantages and limitations for lab experiments. The main advantage is that it is a versatile compound that can be used to synthesize a variety of compounds. Additionally, it is relatively easy to synthesize and has a wide range of applications in scientific research. However, it is important to note that 6-tBu-Isoindolin-1-one is a highly reactive compound and must be handled with care. Additionally, it is important to note that the compound is not water-soluble and must be dissolved in an appropriate solvent.

将来の方向性

There are a number of potential future directions for 6-tBu-Isoindolin-1-one. One potential direction is to further investigate its potential as a therapeutic agent. Additionally, further research could be done to explore its potential applications in the synthesis of other compounds, such as agrochemicals and other fine chemicals. Additionally, further research could be done to explore its potential as an inhibitor of enzymes involved in the biosynthesis of fatty acids and other compounds. Finally, further research could be done to explore its potential as an antioxidant and to further elucidate its mechanism of action.

特性

IUPAC Name |

6-tert-butyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-12(2,3)9-5-4-8-7-13-11(14)10(8)6-9/h4-6H,7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYQSZCUZSBNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(CNC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)](/img/structure/B1527625.png)

![4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1527626.png)

![5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527648.png)